Ethyl 2-(4-benzoylphenoxy)acetate
Overview
Description
Ethyl 2-(4-benzoylphenoxy)acetate is an organic compound with the molecular formula C17H16O4 and a molecular weight of 284.31 g/mol . It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. This compound is characterized by the presence of a benzoyl group attached to a phenoxyacetic acid ester, which imparts unique chemical properties.
Scientific Research Applications
Ethyl 2-(4-benzoylphenoxy)acetate has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its role in drug development and as a potential therapeutic agent.
Industry: Utilized in the production of specialty chemicals and materials
Future Directions
Mechanism of Action
Target of Action
The primary target of Ethyl 2-(4-benzoylphenoxy)acetate is FtsZ , a key functional protein in bacterial cell division . FtsZ is currently considered to be a potential target for the development of novel antibacterial agents .
Mode of Action
This interaction disrupts the normal function of FtsZ, thereby preventing the bacteria from dividing and proliferating .
Biochemical Pathways
Given its target, it likely impacts the pathways related to bacterial cell division . The disruption of these pathways leads to downstream effects that inhibit the growth and proliferation of bacteria .
Result of Action
The result of this compound’s action is the inhibition of bacterial growth and proliferation . By targeting FtsZ and disrupting bacterial cell division, this compound effectively prevents the spread of bacteria .
Biochemical Analysis
Biochemical Properties
Ethyl 2-(4-benzoylphenoxy)acetate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many compounds. The nature of these interactions often involves the inhibition or activation of enzymatic activity, thereby influencing metabolic pathways .
Cellular Effects
This compound affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to alter the expression of genes involved in oxidative stress response and apoptosis. Additionally, it can impact cellular metabolism by affecting the activity of key metabolic enzymes .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, it can inhibit the activity of certain kinases, thereby affecting signal transduction pathways. Additionally, it can modulate gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions but may degrade over extended periods, leading to changes in its biological activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as enhancing metabolic activity or reducing oxidative stress. At higher doses, it can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, indicating that the compound’s impact is dose-dependent .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism. These interactions can affect metabolic flux and alter metabolite levels. The compound’s metabolism may also involve conjugation reactions, leading to the formation of various metabolites .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation. For example, it may be transported into cells via organic anion transporters and distributed to specific tissues based on its affinity for certain binding proteins .
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function. Targeting signals and post-translational modifications direct the compound to particular compartments or organelles. For instance, it may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism .
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2-(4-benzoylphenoxy)acetate can be synthesized through several methods. One common approach involves the reaction of 4-hydroxybenzophenone with ethyl bromoacetate in the presence of a base such as potassium carbonate. The reaction typically takes place in an organic solvent like acetone or dimethylformamide (DMF) under reflux conditions . The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and automated systems can enhance the efficiency of the production process, ensuring consistent quality and scalability .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(4-benzoylphenoxy)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the benzoyl group to a benzyl group.
Substitution: Nucleophilic substitution reactions can occur at the ester or benzoyl positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of benzyl derivatives.
Substitution: Formation of various substituted phenoxyacetic acid esters.
Comparison with Similar Compounds
Ethyl 2-(4-benzoylphenoxy)acetate can be compared with other similar compounds, such as:
- Ethyl 2-(4-methylphenoxy)acetate
- Ethyl 2-(4-chlorophenoxy)acetate
- Ethyl 2-(4-nitrophenoxy)acetate
These compounds share a similar phenoxyacetic acid ester structure but differ in the substituents on the phenyl ring. The presence of different substituents can significantly influence their chemical properties and biological activities.
Properties
IUPAC Name |
ethyl 2-(4-benzoylphenoxy)acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16O4/c1-2-20-16(18)12-21-15-10-8-14(9-11-15)17(19)13-6-4-3-5-7-13/h3-11H,2,12H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSYBUCRCYYSRPZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)COC1=CC=C(C=C1)C(=O)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00405571 | |
Record name | Acetic acid, (4-benzoylphenoxy)-, ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00405571 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
51848-56-7 | |
Record name | Acetic acid, (4-benzoylphenoxy)-, ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00405571 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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